

A Comparative Guide to the Pharmacokinetic Profiles of Quinoline-4-Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple listing of data, offering insights into the causal relationships behind experimental choices and providing detailed methodologies to ensure scientific integrity.

The Significance of Pharmacokinetic Profiling in Drug Discovery

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic (PK) properties. A favorable PK profile is a critical determinant of a drug candidate's success, influencing its efficacy, safety, and dosing regimen. For quinoline-4-carboxylic acid derivatives, a thorough understanding of their ADME characteristics allows researchers to optimize lead compounds, predict their behavior in humans, and design more effective clinical trials.

The core objective of pharmacokinetic studies is to quantify the concentration of a drug and its metabolites in biological fluids and tissues over time. Key parameters derived from these studies, such as maximum plasma concentration (C_{max}), time to reach C_{max} (T_{max}), area under the concentration-time curve (AUC), elimination half-life (t_{1/2}), and oral bioavailability (F%), provide a comprehensive picture of a drug's disposition in the body.

Comparative Analysis of a Quinoline-4-Carboxylic Acid Derivatives' Pharmacokinetic Profiles

The pharmacokinetic properties of quinoline-4-carboxylic acid derivatives can vary significantly based on their structural modifications. These substitutions influence key physicochemical properties like lipophilicity, solubility, and metabolic stability, which in turn dictate their in vivo behavior. The following table summarizes the in vivo pharmacokinetic parameters of a selection of quinoline-4-carboxylic acid derivatives from different therapeutic areas, providing a comparative overview.

Compound ID	Therapeutic Area	Animal Model	Dose & Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)	Oral Bioavailability (F%)	Reference
Compound 25	Antimalarial	Mouse	3 mg/kg, PO	135	1.0	485	2.1	-	[1]
Compound 27	Antimalarial	Mouse	3 mg/kg, PO	200	0.5	600	3.2	-	[1]
Compound 30	Antimalarial	Mouse	3 mg/kg, PO	-	-	-	-	23%	[2]
DDD1 07498 (2)	Antimalarial	Mouse	10 mg/kg, PO	1050	2.0	9480	7.5	44%	[1][2]
Compound 41	Anticancer (DHDH inhibitor)	Not Specified	PO	-	-	-	2.78	56%	[3]

Insights from the Data:

The presented data highlights the significant impact of structural modifications on the pharmacokinetic profiles of these derivatives. For instance, the optimization of the antimalarial quinoline-4-carboxamide series from early hits to the preclinical candidate DDD107498 (compound 2) demonstrates a clear improvement in oral bioavailability and half-life, crucial for developing an effective oral therapeutic.[1][2] Similarly, the anticancer agent, compound 41, exhibits good oral bioavailability, a key feature for patient compliance.[3] It is important to note that direct comparisons should be made with caution due to variations in the animal models and experimental conditions used in these studies.

In Silico ADME Predictions: An Early Insight

In the early stages of drug discovery, computational (in silico) methods are invaluable for predicting the ADME properties of a large number of compounds, helping to prioritize those with the most promising profiles for further experimental investigation. Tools like SwissADME and pkCSM are frequently employed to estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes.[4]

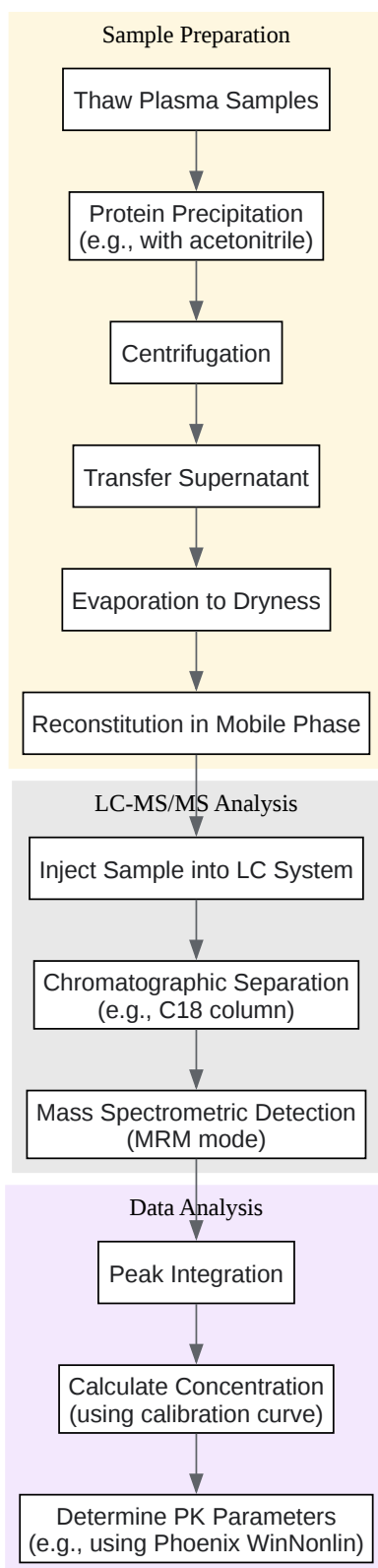
While in silico predictions offer a rapid and cost-effective screening method, they are not a substitute for experimental validation. However, they play a crucial role in guiding the design of more drug-like molecules. For many 2-aryl-quinoline-4-carboxylic acid derivatives, in silico studies have predicted favorable pharmacokinetic properties, paving the way for their synthesis and experimental evaluation.[4]

Experimental Workflows for Pharmacokinetic Profiling

The determination of a compound's pharmacokinetic profile involves a series of well-defined experimental procedures. The following sections outline a typical workflow for an in vivo pharmacokinetic study and the subsequent bioanalytical quantification.

In Vivo Pharmacokinetic Study Design

The choice of animal model is a critical first step in designing an in vivo pharmacokinetic study. Rodents, particularly rats and mice, are commonly used in early-stage drug discovery due to their physiological and metabolic similarities to humans, as well as practical considerations such as cost and ease of handling. The primary goal is to select a species that provides a reasonable prediction of the drug's behavior in humans.



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